Cyclopropylmethylhydroxylamine hydrochloride
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Overview
Description
Cyclopropylmethylhydroxylamine hydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of hydroxylamine, characterized by the presence of a cyclopropylmethyl group. This compound is known for its reactivity and versatility, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylmethylhydroxylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium at room temperature, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is frequently used for the purification of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmethylhydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It participates in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
Scientific Research Applications
Cyclopropylmethylhydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclopropylmethylhydroxylamine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions that modify biological molecules. The compound’s reactivity is attributed to the presence of the hydroxylamine group, which can form covalent bonds with electrophilic centers in target molecules .
Comparison with Similar Compounds
Cyclopropylmethylhydroxylamine hydrochloride can be compared with other hydroxylamine derivatives:
Hydroxylamine: The parent compound, less reactive due to the absence of the cyclopropylmethyl group.
Methoxylamine: Similar in reactivity but with different substituents, leading to varied applications.
N-Methylhydroxylamine: Another derivative with distinct chemical properties and uses
Uniqueness: this compound is unique due to the presence of the cyclopropylmethyl group, which enhances its reactivity and broadens its range of applications compared to other hydroxylamine derivatives .
Properties
IUPAC Name |
N-(cyclopropylmethyl)hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-5-3-4-1-2-4;/h4-6H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUGGOZTNXDBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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